molecular formula C15H12N2O2 B1420004 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 858116-73-1

3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1420004
CAS No.: 858116-73-1
M. Wt: 252.27 g/mol
InChI Key: XCUZGWFLQAUXIK-UHFFFAOYSA-N
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Description

3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 3-methoxybenzoyl group

Biochemical Analysis

Biochemical Properties

3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including phospholipase C (PLC) isoforms. The interaction with PLC isoforms suggests that this compound may influence the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which are crucial secondary messengers in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce G2/M growth inhibition and cell cycle arrest in G2-phase in certain cancer cell lines, such as MDA-MB-231 cells . Additionally, this compound can cause membrane blebbing and the formation of multinucleated cells, indicating its impact on cell morphology and division . These effects suggest that the compound may interfere with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with PLC isoforms leads to the modulation of PLC activity, which in turn affects the cellular dynamics of tubulin-β, a key component of the cytoskeleton . This interaction results in cell cycle arrest and changes in cell morphology. Additionally, this compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on cell proliferation and induce sustained changes in cellular morphology and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and induce cell cycle arrest without significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its interaction with PLC isoforms. The compound’s influence on PLC activity affects the hydrolysis of PIP2 and the subsequent production of DAG and IP3, which are critical for various cellular processes . Additionally, this compound may impact metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The targeting of this compound to specific subcellular compartments may be directed by post-translational modifications and targeting signals that facilitate its transport and localization within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(3-methoxyphenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-11-5-2-4-10(8-11)14(18)13-9-17-15-12(13)6-3-7-16-15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUZGWFLQAUXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655623
Record name (3-Methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858116-73-1
Record name (3-Methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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